molecular formula C11H6ClFINO B2381935 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine CAS No. 1514974-46-9

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine

Cat. No.: B2381935
CAS No.: 1514974-46-9
M. Wt: 349.53
InChI Key: QUSBXDSCQUBMRR-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine is a chemical compound with the molecular formula C11H6ClFINO It is a heterocyclic aromatic compound that contains chlorine, fluorine, iodine, and oxygen atoms attached to a pyridine ring

Scientific Research Applications

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine typically involves the reaction of 5-chloro-3-fluoro-2-hydroxypyridine with 4-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-2-(4-iodophenoxy)pyridine is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry .

Properties

IUPAC Name

5-chloro-3-fluoro-2-(4-iodophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFINO/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSBXDSCQUBMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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